![molecular formula C23H21N5O3 B2629956 N-[2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]thiophene-3-carboxamide CAS No. 1207047-87-7](/img/structure/B2629956.png)

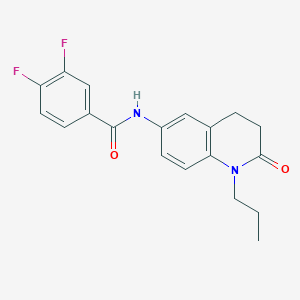

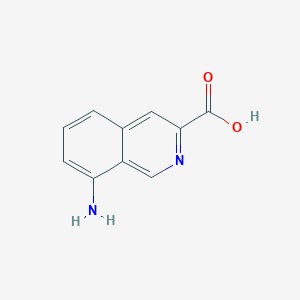

N-[2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]thiophene-3-carboxamide” is a derivative of the imidazo[4,5-b]pyridine class of compounds . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions and have been found in various classes of drugs . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines involves various catalysts . A regioselective approach for the synthesis of 2-substituted 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-b]pyridine has been reported . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .Molecular Structure Analysis

The molecular structures of the new compounds were established on the basis of the NMR spectroscopic data . The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Chemical Reactions Analysis

The proposed plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]thiophene-3-carboxamide” can be found in various databases .Aplicaciones Científicas De Investigación

Antimycobacterial Activity

Research has demonstrated the potential antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, suggesting a promising scaffold for developing new anti-TB agents. These compounds exhibit significant activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis (MTB), highlighting their potential in TB treatment strategies. The introduction of electron-donating groups and the exploration of various linkers, such as the piperazin-1-yl ethyl moiety, have been key in enhancing antimycobacterial efficacy, providing a foundation for further structure-activity relationship (SAR) studies (Kai Lv et al., 2017).

Synthesis of Polyfunctionalized Pyrroles and Thiophenes

Innovative synthetic approaches have been developed for creating densely functionalized pyrroles and thiophenes from imidazo[1,5-a]pyridine carbene-derived zwitterions. This methodology enables the generation of highly substituted heterocycles with potential applications in medicinal chemistry and material science. The orthogonal synthesis strategies demonstrate high efficiency and selectivity, offering versatile tools for constructing complex molecular architectures (Ying Cheng et al., 2010).

QSAR Modelling for Antitubercular Agents

Quantitative structure-activity relationship (QSAR) modelling has been applied to N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides, predicting their biological activity against Mycobacterium tuberculosis. This computational approach provides insights into the molecular determinants of antitubercular efficacy, guiding the design of more potent inhibitors. The QSAR study underscores the importance of structural and chemical features in optimizing the antitubercular activity of these compounds, contributing to the development of new therapeutic options for tuberculosis (Mustapha Abdullahi et al., 2020).

Continuous Flow Synthesis

A breakthrough in the continuous flow synthesis of imidazo[1,2-a] heterocycles has been achieved, providing a more efficient and scalable method for producing these compounds. This advancement allows for the direct synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from readily available starting materials, streamlining the production process and enhancing the accessibility of these valuable heterocycles for further application in drug discovery and development (A. Herath et al., 2010).

Direcciones Futuras

The future directions of research on “N-[2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]thiophene-3-carboxamide” and related compounds could involve further optimization of the molecules to enhance their mTOR inhibitory activity and selectivity over PI3Kα . Additionally, further studies could explore their potential therapeutic applications in various disease conditions .

Propiedades

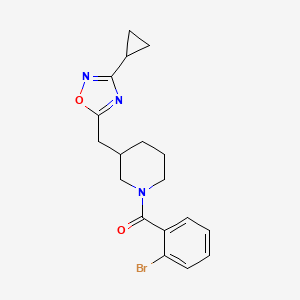

IUPAC Name |

1-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3/c1-30-19-11-9-18(10-12-19)28-22(17-7-5-13-24-14-17)21(26-27-28)23(29)25-15-16-6-3-4-8-20(16)31-2/h3-14H,15H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDLXJOLKQRIHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2629875.png)

![5-[2-(2-Bicyclo[2.2.1]heptanylmethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2629876.png)

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2629883.png)

![(2Z)-2-[(2-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2629887.png)

![17-(Allyloxy)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2629894.png)